molecular formula C14H16O B6172102 1',3'-dihydrospiro[cyclohexane-1,2'-inden]-3'-one CAS No. 26673-29-0

1',3'-dihydrospiro[cyclohexane-1,2'-inden]-3'-one

Cat. No.: B6172102
CAS No.: 26673-29-0
M. Wt: 200.3
InChI Key:
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Description

1’,3’-Dihydrospiro[cyclohexane-1,2’-inden]-3’-one is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to an indene moiety through a spiro carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’,3’-dihydrospiro[cyclohexane-1,2’-inden]-3’-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a three-component reaction involving triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and 2-(4-methylbenzylidene)-1,3-indanedione can be used to construct the spirocyclic framework . The reaction is carried out in dry dimethoxymethane at room temperature, yielding the desired product after several hours of stirring and subsequent purification steps.

Industrial Production Methods

Industrial production of 1’,3’-dihydrospiro[cyclohexane-1,2’-inden]-3’-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1’,3’-Dihydrospiro[cyclohexane-1,2’-inden]-3’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1’,3’-Dihydrospiro[cyclohexane-1,2’-inden]-3’-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1’,3’-dihydrospiro[cyclohexane-1,2’-inden]-3’-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding to active sites, influencing biological pathways and processes. Detailed studies on its binding affinity and selectivity are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 1’,3’-Dihydrospiro[cyclohexane-1,2’-[2H]imidazo[4,5-b]pyridine]
  • 2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-4-one
  • 2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine

Uniqueness

1’,3’-Dihydrospiro[cyclohexane-1,2’-inden]-3’-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to other spirocyclic compounds, it offers unique reactivity and potential for diverse applications in various fields.

Properties

CAS No.

26673-29-0

Molecular Formula

C14H16O

Molecular Weight

200.3

Purity

95

Origin of Product

United States

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